molecular formula C22H30O B1355241 (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene CAS No. 948594-95-4

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

Cat. No.: B1355241
CAS No.: 948594-95-4
M. Wt: 310.5 g/mol
InChI Key: ACWLDJOHMGJACE-BHIFYINESA-N
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Description

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene is a chiral diene ligand known for its application in asymmetric catalysis. This compound is characterized by its unique bicyclic structure, which includes a benzyl group, a methoxy group, and a dimethyl group, making it a versatile ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as rhodium or palladium.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control over reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, often using reagents like hydrogen or hydrides.

    Substitution: The compound is prone to substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene has several scientific research applications:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, owing to its chiral properties.

Mechanism of Action

The mechanism by which (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its catalytic or biological effects.

    Pathways Involved: It participates in various biochemical pathways, influencing reactions through its chiral environment and facilitating enantioselective transformations.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene
  • (1R,4R)-2,5-Dibenzylbicyclo[2.2.2]octa-2,5-diene

Uniqueness

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene stands out due to its specific chiral configuration and the presence of both benzyl and methoxy groups, which enhance its versatility and effectiveness in asymmetric catalysis compared to similar compounds.

This detailed overview provides a comprehensive understanding of (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[222]octa-2,5-diene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,4R,8R)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLDJOHMGJACE-BHIFYINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=C[C@@H]2C(=C[C@]1(C[C@@]2(C)OC)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584825
Record name (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948594-95-4
Record name (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 2
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 3
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 4
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 5
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 6
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

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